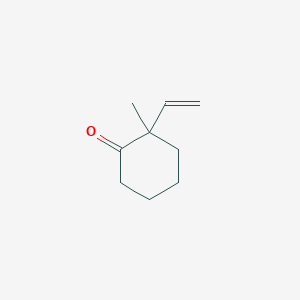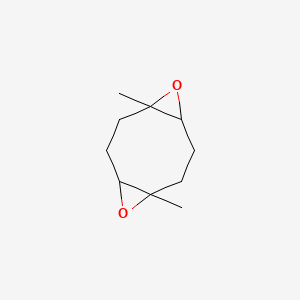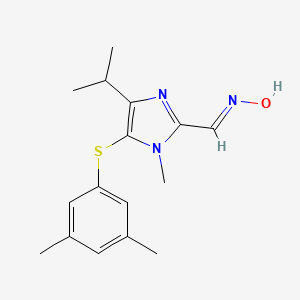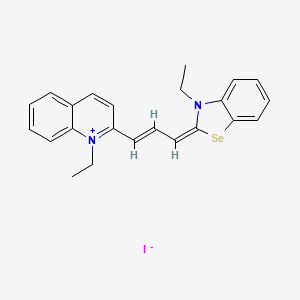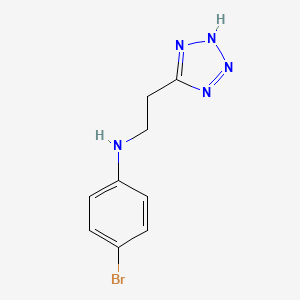
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine typically involves the reaction of 4-bromophenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring. The reaction can be summarized as follows:
Step 1: Preparation of 4-bromophenylhydrazine by reacting 4-bromonitrobenzene with hydrazine hydrate.
Step 2: Formation of the tetrazole ring by reacting 4-bromophenylhydrazine with sodium azide in the presence of a catalyst such as copper sulfate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(4-bromophenyl)-1H-tetrazole-5-ethanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted tetrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-Bromofentanyl: An opioid analgesic with potent effects.
Uniqueness
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
85178-68-3 |
|---|---|
Fórmula molecular |
C9H10BrN5 |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
4-bromo-N-[2-(2H-tetrazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C9H10BrN5/c10-7-1-3-8(4-2-7)11-6-5-9-12-14-15-13-9/h1-4,11H,5-6H2,(H,12,13,14,15) |
Clave InChI |
LAIYEHPCEFQCDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCCC2=NNN=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




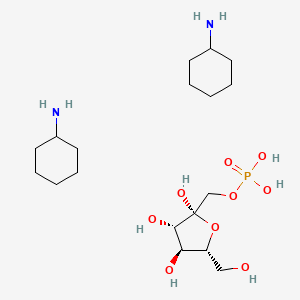
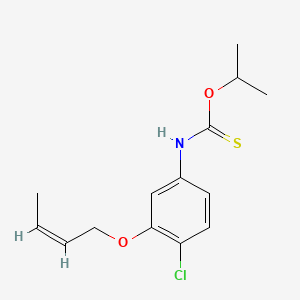


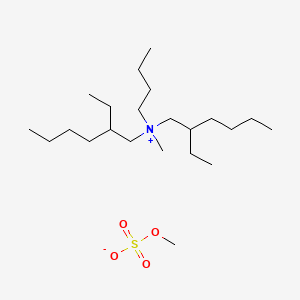
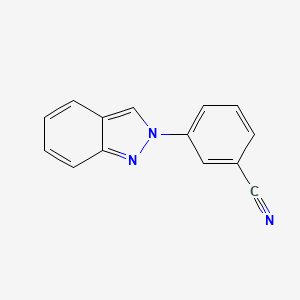

![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)
